Benzenamine, 3-bromo-2,4,6-trifluoro-
Description
Benzenamine, 3-bromo-2,4,6-trifluoro- (IUPAC name: 3-bromo-2,4,6-trifluoroaniline) is a halogenated aromatic amine with the molecular formula C₆H₂BrF₃N. It features a benzene ring substituted with an amino group (-NH₂) at position 1, a bromine atom at position 3, and fluorine atoms at positions 2, 4, and 6. This compound is structurally distinct due to the combination of bromine (a heavy halogen) and fluorine (a highly electronegative substituent), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-bromo-2,4,6-trifluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-2(8)1-3(9)6(11)5(4)10/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTFDNVGNGPISNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201297587 | |
| Record name | 3-Bromo-2,4,6-trifluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762297-95-0 | |
| Record name | 3-Bromo-2,4,6-trifluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=762297-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2,4,6-trifluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201297587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3-bromo-2,4,6-trifluoro- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4,6-trifluoroaniline using bromine or a bromine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of Benzenamine, 3-bromo-2,4,6-trifluoro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3-bromo-2,4,6-trifluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Benzenamine, 3-bromo-2,4,6-trifluoro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-bromo-2,4,6-trifluoro- involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions, which contribute to its biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of 3-bromo-2,4,6-trifluoroaniline with related halogenated anilines:
Key Observations:
- Electron-Withdrawing Effects : Fluorine and bromine substituents reduce the electron density of the aromatic ring, decreasing basicity compared to aniline. This makes nucleophilic substitution reactions less favorable .
- Molecular Weight : Bromine significantly increases molecular weight (e.g., 329.81 g/mol for 2,4,6-tribromoaniline vs. 161.12 g/mol for trifluoromethyl analogs) .
- Boiling Points : Trifluoromethyl-substituted benzenamines (e.g., 3-(trifluoromethyl)benzenamine) have higher boiling points (~460 K) due to increased molecular symmetry and van der Waals interactions .
Hypothetical Reactivity of 3-Bromo-2,4,6-Trifluoroaniline:
- Electrophilic Substitution: The presence of three fluorine atoms would strongly deactivate the ring, directing incoming electrophiles to the less hindered positions (e.g., para to the amino group if steric effects permit).
- Nucleophilic Aromatic Substitution : Bromine at position 3 could participate in SNAr reactions under harsh conditions, though fluorine’s electron-withdrawing nature may hinder this .
Spectroscopic and Thermodynamic Data
- IR and NMR : Fluorine substituents cause distinct shifts in IR (C-F stretch ~1100 cm⁻¹) and ¹⁹F NMR spectra. Bromine’s heavy atom effect broadens NMR signals .
- Thermodynamics : For 3-(trifluoromethyl)benzenamine, the enthalpy of vaporization is 53.1 kJ/mol at 349 K, reflecting strong intermolecular forces .
Biological Activity
Benzenamine, 3-bromo-2,4,6-trifluoro- is an aromatic amine compound with significant biological activity. Its unique structure, characterized by a bromine atom and three fluorine atoms on the benzene ring, enhances its lipophilicity and reactivity, making it a promising candidate in various pharmacological applications.
The molecular formula of Benzenamine, 3-bromo-2,4,6-trifluoro- is C7H3BrF3N, with a molecular weight of approximately 240.02 g/mol. The synthesis typically involves electrophilic aromatic substitution reactions, often utilizing bromination of 2,4,6-trifluoroaniline in the presence of catalysts like iron(III) bromide to achieve high yield and purity.
The biological activity of this compound is largely attributed to its interactions with various molecular targets. The trifluoromethyl group significantly influences its binding affinity to enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : It has been shown to interact with cytochrome P450 enzymes, which are crucial in drug metabolism and detoxification pathways.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms, which can lead to the formation of various derivatives with enhanced biological properties.
Anticancer Properties
Research indicates that Benzenamine, 3-bromo-2,4,6-trifluoro- exhibits notable anticancer activity. For instance:
- In vitro Studies : It has demonstrated cytotoxic effects against several cancer cell lines. In one study involving MCF cell lines, the compound accelerated apoptosis in a dosage-dependent manner .
- In vivo Studies : Tumor growth suppression was observed in animal models treated with this compound, highlighting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structural characteristics allow it to penetrate biological membranes effectively, enhancing its potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have explored the biological effects of Benzenamine, 3-bromo-2,4,6-trifluoro-. Here are notable findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
